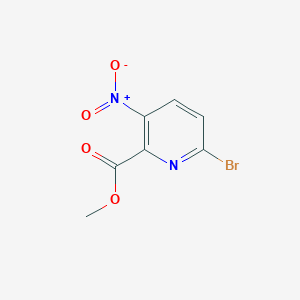

Methyl 6-bromo-3-nitropicolinate

Description

Methyl 6-bromo-3-nitropicolinate is a heteroaromatic ester featuring a pyridine ring substituted with a bromine atom at the 6-position, a nitro group at the 3-position, and a methyl ester at the 2-position. This compound is structurally related to picolinic acid derivatives, which are widely used in pharmaceutical and agrochemical research as intermediates for synthesizing bioactive molecules.

Properties

Molecular Formula |

C7H5BrN2O4 |

|---|---|

Molecular Weight |

261.03 g/mol |

IUPAC Name |

methyl 6-bromo-3-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C7H5BrN2O4/c1-14-7(11)6-4(10(12)13)2-3-5(8)9-6/h2-3H,1H3 |

InChI Key |

CWUNCHXCWDTVAR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-nitropicolinate typically involves a multi-step process. One common method starts with the bromination of methyl picolinate to introduce the bromine atom at the 6th position. This is followed by nitration to add the nitro group at the 3rd position. The reaction conditions for these steps often involve the use of bromine or a brominating agent and a nitrating mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-nitropicolinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Methyl 6-amino-3-nitropicolinate.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Methyl 6-bromo-3-nitropicolinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and surface coatings.

Mechanism of Action

The mechanism by which Methyl 6-bromo-3-nitropicolinate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural Analogs

Methyl 6-methoxy-3-nitropicolinate

- Structure : Differs by a methoxy (-OCH₃) group at the 6-position instead of bromine.

- Physical Properties : Described as a white to light-yellow solid, though detailed data (melting point, solubility) are unavailable .

- Stability: Stable under recommended storage conditions but reacts with strong oxidizers, producing hazardous decomposition products (e.g., CO, CO₂, NOₓ) .

Methyl Salicylate

- Structure : A methyl ester of salicylic acid (aromatic ring with hydroxyl and ester groups).

- Physical Properties : Boiling point = 222°C, vapor pressure = 0.01 kPa (25°C), water solubility = 0.2 g/L .

- Reactivity : Less reactive than nitropicolinates due to the absence of electron-withdrawing nitro or halogen groups.

Sandaracopimaric Acid Methyl Ester

- Structure : A diterpene methyl ester isolated from plant resins .

- Physical Properties : Higher molecular weight (~346 g/mol) compared to aromatic esters like Methyl 6-bromo-3-nitropicolinate.

Substituent Effects on Properties

Stability and Decomposition

- This compound: Expected to decompose similarly to its methoxy analog under oxidative conditions, releasing NOₓ and halogens. Bromine substitution may increase photolytic degradation risks.

- Methyl 6-methoxy-3-nitropicolinate : Stable under standard lab conditions but incompatible with strong oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.